molecular formula C14H16BrNO4 B13196251 1-[(Benzyloxy)carbonyl]-4-bromo-2-methylpyrrolidine-2-carboxylic acid

1-[(Benzyloxy)carbonyl]-4-bromo-2-methylpyrrolidine-2-carboxylic acid

Cat. No.: B13196251
M. Wt: 342.18 g/mol
InChI Key: ZQVUUYPQFSHQNY-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)carbonyl]-4-bromo-2-methylpyrrolidine-2-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, a bromine atom, and a methyl group attached to a pyrrolidine ring. Its molecular formula is C13H16BrNO4.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Benzyloxy)carbonyl]-4-bromo-2-methylpyrrolidine-2-carboxylic acid typically involves multiple steps. One common method includes the protection of the amine group with a benzyloxycarbonyl (Cbz) group, followed by bromination and methylation reactions. The reaction conditions often require the use of specific reagents such as benzyl chloroformate for the protection step and N-bromosuccinimide for bromination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[(Benzyloxy)carbonyl]-4-bromo-2-methylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromine atom can be replaced with other substituents through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiolates can be used under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-[(Benzyloxy)carbonyl]-4-bromo-2-methylpyrrolidine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[(Benzyloxy)carbonyl]-4-bromo-2-methylpyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amines, allowing selective reactions to occur at other sites on the molecule. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

  • 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid
  • 1-[(Benzyloxy)carbonyl]piperidine-4-ethylpyrrolidine-3-carboxylate

Comparison: 1-[(Benzyloxy)carbonyl]-4-bromo-2-methylpyrrolidine-2-carboxylic acid is unique due to the presence of the bromine atom and the methyl group on the pyrrolidine ring. These structural features can significantly influence its chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C14H16BrNO4

Molecular Weight

342.18 g/mol

IUPAC Name

4-bromo-2-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C14H16BrNO4/c1-14(12(17)18)7-11(15)8-16(14)13(19)20-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,17,18)

InChI Key

ZQVUUYPQFSHQNY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CN1C(=O)OCC2=CC=CC=C2)Br)C(=O)O

Origin of Product

United States

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